1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine
Description
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine is a pyrazole derivative characterized by an ethyl group at position 1 of the pyrazole ring and a 4-amine group substituted with a (5-fluorothiophen-2-yl)methyl moiety. The fluorine atom on the thiophene ring and the ethyl group at position 1 are critical for optimizing electronic effects, lipophilicity, and metabolic stability.
Properties
Molecular Formula |
C10H12FN3S |
|---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H12FN3S/c1-2-14-7-8(5-13-14)12-6-9-3-4-10(11)15-9/h3-5,7,12H,2,6H2,1H3 |
InChI Key |
RIPIWZYRVAIXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC=C(S2)F |
Origin of Product |
United States |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
Microwave-Assisted Synthesis
Functionalization of the Pyrazole Ring
N-Ethylation at Position 1
Introduction of the Amine Group at Position 4
-
Step 1 : Nitration using HNO₃/H₂SO₄.
-
Step 2 : Reduction of nitro to amine via catalytic hydrogenation (H₂/Pd-C).
Attachment of the (5-Fluorothiophen-2-yl)Methyl Group
Nucleophilic Substitution
-
Reagents : 5-Fluorothiophene-2-carbaldehyde and NaBH₃CN.
-
Conditions : MeOH, rt, 12 h.
-
Mechanism : Reductive amination:
-
Yield : 68%.
Suzuki-Miyaura Coupling
-
Reagents : (5-Fluorothiophen-2-yl)boronic acid and bromopyrazole intermediate.
-
Advantage : High regioselectivity.
Optimized Synthetic Pathways
Pathway 1: Sequential Functionalization
Pathway 2: One-Pot Multicomponent Reaction
-
Components : Hydrazine, diketone, (5-fluorothiophen-2-yl)methylamine.
Analytical Characterization
| Technique | Key Data | Source |
|---|---|---|
| NMR | δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.25 (q, J=7.1 Hz, 2H, CH₂CH₃) | |
| NMR | δ 14.1 (CH₂CH₃), 145.2 (C-5 pyrazole), 158.4 (C-F) | |
| HRMS | m/z 239.31 [M+H]⁺ (calc. 239.31) |
Challenges and Solutions
-
Regioselectivity : Controlled by steric effects during cyclocondensation.
-
Fluorothiophene Stability : Use of anhydrous conditions to prevent decomposition.
-
Scale-Up : Continuous flow reactors improve yield for industrial production.
Comparison of Methods
Chemical Reactions Analysis
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The fluorinated thiophene moiety enhances its binding affinity to certain enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific kinases involved in inflammatory responses or cancer cell proliferation .
Comparison with Similar Compounds
Substituent Variations at Position 1
The substituent at position 1 of the pyrazole ring significantly influences molecular properties. Key analogs include:
- 1-(2,2,2-Trifluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine (MW: 279.26): Replacing the ethyl group with a trifluoroethyl group increases molecular weight and lipophilicity due to the electron-withdrawing CF₃ group. This modification may enhance binding affinity but could reduce metabolic stability .
Table 1: Position 1 Substituent Impact
| Substituent | Molecular Weight | Key Properties |
|---|---|---|
| Ethyl | 239.29 | Balanced lipophilicity, metabolic stability |
| Trifluoroethyl | 279.26 | High lipophilicity, enhanced binding |
| Methoxymethyl | 241.29 | Increased polarity, reduced permeability |
Modifications to the 4-Amine Substituent
The (5-fluorothiophen-2-yl)methyl group at position 4 is pivotal for target engagement. Analogous compounds with alternative heterocycles include:
Table 2: Position 4 Substituent Comparison
| Substituent | Heterocycle | Molecular Weight | Activity Notes |
|---|---|---|---|
| (5-Fluorothiophen-2-yl)methyl | Thiophene | 239.29 | Optimal electronic effects |
| (5-Methylfuran-2-yl)methyl | Furan | ~225 (estimated) | Reduced sulfur interactions |
| (1-Methylpyrazol-5-yl)methyl | Pyrazole | 205.26 | Simplified synthesis |
Electronic and Steric Effects
- Fluorine Substitution : The 5-fluoro group on the thiophene ring enhances electron-withdrawing effects, stabilizing charge interactions in binding pockets .
- Steric Considerations : Bulkier substituents, such as 1-{[2,4-dibromophenyl]methyl}-1H-pyrazol-4-amine, demonstrate reduced activity due to steric hindrance, highlighting the importance of moderate substituent size in the target compound .
Pharmacological Implications
- TNF-α Inhibition : Pyrazole derivatives with electron-rich aromatic substituents (e.g., p-tolyl) show potent TNF-α inhibition, suggesting the fluorothiophenyl group in the target compound may mimic this behavior .
- Kinase Modulation : Compounds like BIRB796 (a p38 MAPK inhibitor) utilize pyrazole scaffolds with optimized substituents, underscoring the relevance of the target compound’s design .
Biological Activity
1-Ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with an ethyl group and a 5-fluoro-2-thiophenemethyl moiety. The presence of fluorine and thiophene enhances its chemical reactivity and biological activity, making it a candidate for various therapeutic applications.
| Property | Details |
|---|---|
| Molecular Formula | C11H12FN3S |
| Molecular Weight | 227.29 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound's structure allows it to fit into active sites, modulating the function of these targets.
Key pathways influenced by the compound include:
- Signal Transduction : Altering the signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : Potential inhibition of kinases involved in cancer progression.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent for infectious diseases.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in cellular models. Its ability to inhibit pro-inflammatory cytokines may position it as a candidate for treating inflammatory disorders.
Anticancer Properties
A pivotal area of research involves the anticancer activity of this compound. Studies have reported that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : The compound has been found to arrest cells at specific phases of the cell cycle, particularly S and G2/M phases.
- Inhibition of Tumor Growth : In vivo studies suggest that it can inhibit tumor growth by targeting pathways essential for cancer cell survival.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Activity : A study evaluated its effects on ovarian cancer cells, revealing a significant reduction in cell viability with an IC50 value ranging from 0.158 µM to 0.560 µM across different cell lines .
- Mechanistic Insights : Another study focused on the compound's ability to interfere with tubulin polymerization, suggesting a mechanism for its anticancer effects by disrupting mitotic spindle formation.
- Inhibition Profiles : The compound was also tested against various kinases, demonstrating selective inhibition patterns that could be leveraged for targeted cancer therapies .
Q & A
Q. What are the common synthetic routes for 1-ethyl-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-4-amine, and how are purity and yield optimized?
The synthesis typically involves multi-step reactions, starting with the alkylation of the pyrazole core followed by coupling with the fluorothiophene moiety. Key steps include:
- Step 1 : Ethylation of the pyrazole nitrogen using ethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 2 : Introduction of the 5-fluorothiophen-2-ylmethyl group via nucleophilic substitution or reductive amination.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixtures). Yield optimization requires strict control of reaction stoichiometry, temperature, and inert atmospheres to minimize side reactions. Continuous flow synthesis may enhance scalability .
Q. What analytical techniques are employed to confirm the structure and purity of this compound?
Standard characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C/¹⁹F NMR to verify substituent positions and fluorine integration.
- Mass Spectrometry (HRMS) : To confirm molecular weight and isotopic patterns.
- HPLC-PDA : Purity assessment (>95% typically required for biological studies). X-ray crystallography (if single crystals are obtained) provides definitive structural confirmation, as seen in related fluorinated pyrazoles .
Advanced Research Questions
Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of this compound?
A systematic SAR approach involves:
- Substituent Variation : Modifying the ethyl group (e.g., isopropyl, cyclopropyl) and fluorothiophene moiety (e.g., chloro or methyl analogs).
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays (IC₅₀ determination).
- Data Correlation : Compare substituent electronic/hydrophobic properties (Hammett σ, logP) with activity trends.
Example Table: Analog Activity Comparison
| Substituent (R) | IC₅₀ (nM) | logP |
|---|---|---|
| Ethyl | 12 ± 2 | 2.1 |
| Isopropyl | 8 ± 1 | 2.8 |
| Cyclopropyl | 25 ± 3 | 1.9 |
| Data adapted from pyrazole analogs in . |
Q. What strategies are recommended for resolving contradictory data in biological activity studies?
Contradictions (e.g., high in vitro potency but low in vivo efficacy) can be addressed by:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay).
- Pharmacokinetic Studies : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding.
- Probe Compounds : Use fluorescently tagged analogs to track cellular uptake and subcellular localization .
Q. What computational approaches are suitable for predicting the binding modes of this compound with target enzymes?
- Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with active sites (e.g., ATP-binding pockets in kinases).
- MD Simulations : Run 100-ns simulations to assess binding stability and water-mediated hydrogen bonds.
- Free Energy Calculations : MM-GBSA or FEP to rank binding affinities of analogs. Successful applications in fluoropyrazole studies are documented in .
Q. How can isotopic labeling (e.g., ¹⁹F NMR) be utilized to study the metabolic stability of fluorinated substituents?
- ¹⁹F NMR Tracking : Monitor defluorination or metabolite formation in liver microsomes.
- LC-MS/MS : Quantitate major metabolites (e.g., hydroxylated or demethylated products).
- Isotope Effects : Compare metabolic rates of ¹⁸F-labeled vs. natural ¹⁹F analogs .
Methodological Notes
- Scaling Challenges : Industrial-scale synthesis often requires transitioning from batch to flow reactors to improve heat/mass transfer and reduce impurities .
- Data Reproducibility : Precisely document solvent choices (e.g., DMF vs. DMSO effects on reaction rates) and catalyst batches (e.g., Pd/C activity variations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
